3-Bromo-5-(phenylthio)pyridine
Description
3-Bromo-5-(phenylthio)pyridine is a brominated pyridine derivative featuring a phenylthio (-SPh) substituent at the 5-position. The phenylthio group enhances electron-withdrawing characteristics, influencing reactivity and electronic properties, which are critical for cross-coupling reactions and drug development .
Properties
CAS No. |
284040-68-2 |
|---|---|
Molecular Formula |
C11H8BrNS |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
3-bromo-5-phenylsulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H |
InChI Key |
JOLLPKXLNVQRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituents at the 5-position of 3-bromopyridine derivatives significantly alter their properties:
Key Observations :
Spectroscopic and Computational Studies
Comparative studies on 3-bromo-5-(2,5-difluorophenyl)pyridine () and 3,5-bis(naphthalen-1-yl)pyridine reveal:
- UV-Vis Spectroscopy : Electron-withdrawing substituents (e.g., -F, -SPh) redshift absorption maxima due to enhanced conjugation .
- Nonlinear Optical (NLO) Properties: The difluorophenyl analog exhibits higher hyperpolarizability (β = 4.7 × 10⁻³⁰ esu) compared to naphthyl derivatives, suggesting utility in optoelectronics .
- DFT Calculations : Substituents like -SPh and -CF₃ lower the HOMO-LUMO gap, increasing charge transfer efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
